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molecular formula C4H2F6 B1440624 (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene CAS No. 692-49-9

(2Z)-1,1,1,4,4,4-hexafluorobut-2-ene

Cat. No. B1440624
M. Wt: 164.05 g/mol
InChI Key: NLOLSXYRJFEOTA-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05463150

Procedure details

960 g of 1,2-dichloro-1,1,4,4,4-pentafluorobutane were added dropwise to a mixture of 3 1 of distilled tetramethylene sulphone and 830 g of dried potassium fluoride at 190° C. and 1,1,1,4,4,4-hexafluorobut-2-ene was distilled off as it was formed. The product thus obtained was redistilled to give 650 g of 1,1,1,4,4,4-hexafluorobut-2-ene having a boiling point of 8° C at atmospheric pressure.
Quantity
960 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
830 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([F:11])([F:10])[CH:3](Cl)[CH2:4][C:5]([F:8])([F:7])[F:6].C1S(=O)(=O)CCC1.[F-:19].[K+]>>[F:10][C:2]([F:11])([F:19])[CH:3]=[CH:4][C:5]([F:8])([F:7])[F:6] |f:2.3|

Inputs

Step One
Name
Quantity
960 g
Type
reactant
Smiles
ClC(C(CC(F)(F)F)Cl)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCS1(=O)=O
Name
Quantity
830 g
Type
reactant
Smiles
[F-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
1,1,1,4,4,4-hexafluorobut-2-ene was distilled off as it
CUSTOM
Type
CUSTOM
Details
was formed
CUSTOM
Type
CUSTOM
Details
The product thus obtained
DISTILLATION
Type
DISTILLATION
Details
was redistilled

Outcomes

Product
Name
Type
product
Smiles
FC(C=CC(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 650 g
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05463150

Procedure details

960 g of 1,2-dichloro-1,1,4,4,4-pentafluorobutane were added dropwise to a mixture of 3 1 of distilled tetramethylene sulphone and 830 g of dried potassium fluoride at 190° C. and 1,1,1,4,4,4-hexafluorobut-2-ene was distilled off as it was formed. The product thus obtained was redistilled to give 650 g of 1,1,1,4,4,4-hexafluorobut-2-ene having a boiling point of 8° C at atmospheric pressure.
Quantity
960 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
830 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([F:11])([F:10])[CH:3](Cl)[CH2:4][C:5]([F:8])([F:7])[F:6].C1S(=O)(=O)CCC1.[F-:19].[K+]>>[F:10][C:2]([F:11])([F:19])[CH:3]=[CH:4][C:5]([F:8])([F:7])[F:6] |f:2.3|

Inputs

Step One
Name
Quantity
960 g
Type
reactant
Smiles
ClC(C(CC(F)(F)F)Cl)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCS1(=O)=O
Name
Quantity
830 g
Type
reactant
Smiles
[F-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
1,1,1,4,4,4-hexafluorobut-2-ene was distilled off as it
CUSTOM
Type
CUSTOM
Details
was formed
CUSTOM
Type
CUSTOM
Details
The product thus obtained
DISTILLATION
Type
DISTILLATION
Details
was redistilled

Outcomes

Product
Name
Type
product
Smiles
FC(C=CC(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 650 g
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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